3,4-Difluoro-2-(methoxymethyl)benzoic acid
Description
3,4-Difluoro-2-(methoxymethyl)benzoic acid is a fluorinated benzoic acid derivative with fluorine atoms at positions 3 and 4 on the aromatic ring and a methoxymethyl (-CH₂-O-CH₃) substituent at position 2. This compound is hypothesized to exhibit unique physicochemical properties due to the electron-withdrawing effects of fluorine atoms and the steric/electronic influence of the methoxymethyl group. These analogs are often intermediates in pharmaceuticals or agrochemicals, with applications in kinase inhibition, prodrug synthesis, and antimicrobial therapies .
Properties
Molecular Formula |
C9H8F2O3 |
|---|---|
Molecular Weight |
202.15 g/mol |
IUPAC Name |
3,4-difluoro-2-(methoxymethyl)benzoic acid |
InChI |
InChI=1S/C9H8F2O3/c1-14-4-6-5(9(12)13)2-3-7(10)8(6)11/h2-3H,4H2,1H3,(H,12,13) |
InChI Key |
NCLUCIBXYQDDFO-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=C(C=CC(=C1F)F)C(=O)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3,4-Difluoro-2-(methoxymethyl)benzoic acid typically involves the following steps:
Starting Material: The synthesis begins with a suitable benzoic acid derivative.
Methoxymethylation: The methoxymethyl group is introduced using methoxymethyl chloride (MOMCl) in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
3,4-Difluoro-2-(methoxymethyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert it into alcohols or alkanes using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles like amines or thiols.
Esterification: It can react with alcohols in the presence of acid catalysts to form esters.
Scientific Research Applications
3,4-Difluoro-2-(methoxymethyl)benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological molecules.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 3,4-Difluoro-2-(methoxymethyl)benzoic acid involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity.
Signal Transduction: It can modulate signal transduction pathways by interacting with receptors or other signaling proteins, leading to altered cellular responses.
Gene Expression: The compound may influence gene expression by interacting with transcription factors or other regulatory proteins.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 3,4-difluoro-2-substituted benzoic acid derivatives based on substituent type, physicochemical properties, and biological activities.
3,4-Difluoro-2-hydroxybenzoic Acid
- Structure : Hydroxyl (-OH) at position 2.
- Key Data: Crystal Structure: Intramolecular O–H⋯O hydrogen bonds form inversion dimers, stabilized by C–H⋯O/F interactions . Applications: Used in prodrug synthesis (e.g., benzisoxazole derivatives with anticancer activity) and exhibits antimicrobial properties . Acidity: The hydroxyl group increases acidity compared to non-hydroxylated analogs, enhancing solubility in polar solvents.
3,4-Difluoro-2-[(2-fluoro-4-iodophenyl)amino]benzoic Acid
- Structure: Aryl amino group (-NH-C₆H₃F-I) at position 2.
- Key Data: Molecular Weight: 393.10 g/mol . Pharmacological Use: Intermediate in MEK1/PI3K dual inhibitors (e.g., compound 31 in kinase inhibitor synthesis) and A2AR PAM-1 (a positive allosteric modulator) . Synthesis: Reacted with pentafluorophenyl esters or acid fluorides to form bioactive amides .
3,4-Difluoro-2-((phenylthio)methyl)benzoic Acid
- Structure : Thioether (-CH₂-S-C₆H₅) at position 2.
- Key Data :
Other Benzoic Acid Derivatives
- Gallic Acid (3,4,5-trihydroxybenzoic acid): Antioxidant Activity: Stronger than mono-/di-hydroxy derivatives due to three hydroxyl groups . Comparison: Esterification of the carboxyl group reduces antioxidant efficacy, highlighting the importance of substituent positioning .
- 3,5-Dichloro-4-fluoro-2-hydroxybenzoic Acid: Halogen Effects: Chlorine and fluorine atoms enhance lipophilicity and antimicrobial potency compared to non-halogenated analogs .
Data Tables
Table 1. Physicochemical Properties of Selected Derivatives
Table 2. Substituent Effects on Bioactivity
Biological Activity
3,4-Difluoro-2-(methoxymethyl)benzoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, including antibacterial, antifungal, and cytotoxic effects.
Chemical Structure and Properties
3,4-Difluoro-2-(methoxymethyl)benzoic acid is characterized by a benzoic acid structure with two fluorine atoms and a methoxymethyl group attached. This structural configuration influences its biological activity significantly.
1. Antibacterial Activity
Several studies have evaluated the antibacterial properties of benzoic acid derivatives, including 3,4-Difluoro-2-(methoxymethyl)benzoic acid. The compound exhibits significant antibacterial activity against various strains of bacteria.
| Compound | Minimum Inhibitory Concentration (MIC) | Target Bacteria |
|---|---|---|
| 3,4-Difluoro-2-(methoxymethyl)benzoic acid | 0.5 - 2.0 μg/mL | MRSA, E. coli, S. aureus |
The presence of fluorine atoms has been shown to enhance the antibacterial properties of compounds by improving their interaction with bacterial cell membranes .
2. Antifungal Activity
In addition to antibacterial effects, this compound has also demonstrated antifungal properties. Research indicates that it can inhibit the growth of various fungal strains, making it a candidate for further investigation in antifungal therapies.
3. Cytotoxic Effects
Studies have reported on the cytotoxicity of 3,4-Difluoro-2-(methoxymethyl)benzoic acid in cancer cell lines. The compound was tested against several cancer types, showing varying degrees of inhibition on cell proliferation.
| Cell Line | Concentration (μg/mL) | Cell Growth Inhibition (%) |
|---|---|---|
| Hep-G2 | 5 | 4.81 |
| A2058 | 5 | 5.02 |
| CCD25sk | 5 | 3.56 |
These results indicate that while the compound shows some cytotoxicity, it may be selective and require further exploration to understand its mechanisms .
The biological activity of 3,4-Difluoro-2-(methoxymethyl)benzoic acid is thought to involve multiple pathways:
- Protein Degradation Pathways : The compound has been linked to the enhancement of proteasomal and autophagic pathways in cells, which are crucial for maintaining cellular homeostasis and regulating protein levels .
- Enzyme Interaction : In silico studies suggest that it may bind effectively to enzymes such as cathepsins B and L, which play roles in protein degradation and cellular signaling .
Case Studies
A significant study published in Molecules examined the biological evaluation of benzoic acid derivatives and identified that compounds similar to 3,4-Difluoro-2-(methoxymethyl)benzoic acid exhibited enhanced activities when tested in vitro against various cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
